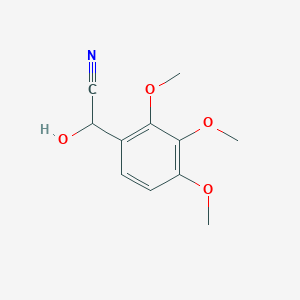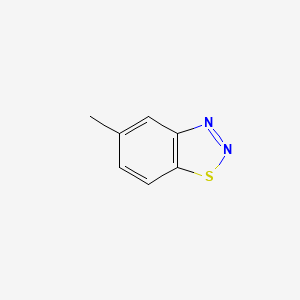
3-(2-Aminoethyl)pteridin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)pteridin-4(3H)-one is a chemical compound that belongs to the pteridine family Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)pteridin-4(3H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with glyoxal in the presence of an acid catalyst to form the pteridine ring system. The resulting intermediate is then reacted with ethylenediamine to introduce the 2-aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)pteridin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4,7-dione derivatives, while substitution reactions can produce various alkyl or acyl pteridines.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)pteridin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.
Biology: The compound is studied for its potential role in biological processes, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to folate metabolism.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of enzymes involved in folate metabolism. This binding can disrupt the normal function of the enzyme, leading to altered metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diamino-6-(hydroxymethyl)pteridine
- 6-Hydroxymethyl-7,8-dihydropterin
- 2-Amino-3-hydroxypyridine
Uniqueness
3-(2-Aminoethyl)pteridin-4(3H)-one is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other pteridine derivatives. Its 2-aminoethyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H9N5O |
|---|---|
Peso molecular |
191.19 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)pteridin-4-one |
InChI |
InChI=1S/C8H9N5O/c9-1-4-13-5-12-7-6(8(13)14)10-2-3-11-7/h2-3,5H,1,4,9H2 |
Clave InChI |
ZNTNHYMLFOKKTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C2C(=N1)C(=O)N(C=N2)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl3-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13026385.png)

![5-fluoro-3-iodo-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026407.png)
![Tert-butyl 2-[2-(furan-2-yl)-2-oxoethyl]azepane-1-carboxylate](/img/structure/B13026408.png)
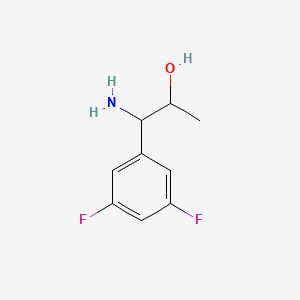
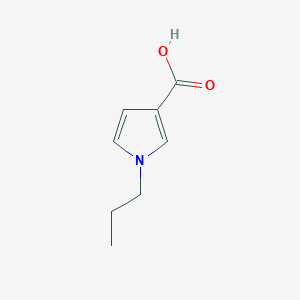
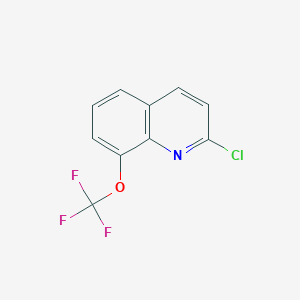
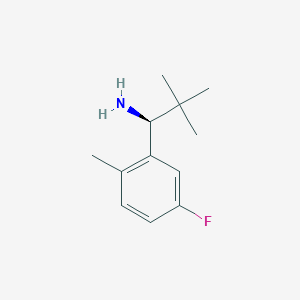
![(7S,8aR)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13026440.png)
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13026445.png)

![6-fluoro-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13026450.png)
